REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([F:11])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[CH2:12]([Cl:13])[CH2:14][Cl:15].[CH2:16]1[CH2:17][O:18][CH2:19][CH2:20][NH:21]1.[CH3:25][CH2:26][O:27][C:28]([CH3:29])=[O:30].[Cl:22][CH2:23][Cl:24].[ClH:31]>>[Br:1][c:2]1[cH:3][c:4]([F:11])[c:5]([C:6](=[O:8])[N:21]2[CH2:16][CH2:17][O:18][CH2:19][CH2:20]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Br)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C(c1ccc(Br)cc1F)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |